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molecular formula C16H9F3O5 B3226314 3,5,7-Trihydroxy-2-(4-(trifluoromethyl)phenyl)-4h-chromen-4-one CAS No. 1254040-46-4

3,5,7-Trihydroxy-2-(4-(trifluoromethyl)phenyl)-4h-chromen-4-one

Cat. No. B3226314
M. Wt: 338.23 g/mol
InChI Key: WSDFAXFXVNFMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221781B2

Procedure details

2-(4-trifluoromethylphenyl)-3-methoxy-5,7-dihydroxy-4H-chromen-4-one (10 g, 28.3 mmol) was dissolved into 150 mL dichloromethane in a 250 ml three-necked flask. Boron tribromide (21.2 g, 84.9 mmol) was slowly dropped into the solution at 0° C. After that, the solution was heated to room temperature and reacted for 4 hours, and quenched with 80 mL ice water for terminating the chemical reaction. The solution was extracted with 500 mL ethyl acetate for 3 times. The extracts were combined, washed with saturated sodium chloride aqueous solution once and dried with anhydrous sodium sulfate. After filtration, crude product was mixed with 20 mL ethyl acetate/petroleum (1:10) and stirred, and target yellow compound was obtained after filtering and drying. (7 g, yield 70%).
Name
2-(4-trifluoromethylphenyl)-3-methoxy-5,7-dihydroxy-4H-chromen-4-one
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:25])([F:24])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[O:10][C:11]3[C:16]([C:17](=[O:21])[C:18]=2[O:19]C)=[C:15]([OH:22])[CH:14]=[C:13]([OH:23])[CH:12]=3)=[CH:5][CH:4]=1.B(Br)(Br)Br>ClCCl>[F:25][C:2]([F:1])([F:24])[C:3]1[CH:4]=[CH:5][C:6]([C:9]2[O:10][C:11]3[C:16]([C:17](=[O:21])[C:18]=2[OH:19])=[C:15]([OH:22])[CH:14]=[C:13]([OH:23])[CH:12]=3)=[CH:7][CH:8]=1

Inputs

Step One
Name
2-(4-trifluoromethylphenyl)-3-methoxy-5,7-dihydroxy-4H-chromen-4-one
Quantity
10 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C=1OC2=CC(=CC(=C2C(C1OC)=O)O)O)(F)F
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
21.2 g
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
quenched with 80 mL ice water
CUSTOM
Type
CUSTOM
Details
for terminating
CUSTOM
Type
CUSTOM
Details
the chemical reaction
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with 500 mL ethyl acetate for 3 times
WASH
Type
WASH
Details
washed with saturated sodium chloride aqueous solution once
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration, crude product
ADDITION
Type
ADDITION
Details
was mixed with 20 mL ethyl acetate/petroleum (1:10)
CUSTOM
Type
CUSTOM
Details
target yellow compound was obtained
FILTRATION
Type
FILTRATION
Details
after filtering
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
Smiles
FC(C1=CC=C(C=C1)C=1OC2=CC(=CC(=C2C(C1O)=O)O)O)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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